molecular formula C12H14N5Na2O13P3 B12842216 Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl dihydrogen triphosphate

Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl dihydrogen triphosphate

Cat. No.: B12842216
M. Wt: 575.17 g/mol
InChI Key: RGJZBNPRRVQVDH-CMUBXXRSSA-L
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Description

Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl dihydrogen triphosphate is a complex organic compound with significant biochemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a tetrahydrofuran ring, an imidazo[2,1-i]purine moiety, and a triphosphate group. It is often used in various scientific research fields due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to maintain consistent reaction conditions. The process may include steps such as purification through crystallization or chromatography to achieve the required purity levels for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl dihydrogen triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl dihydrogen triphosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl dihydrogen triphosphate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating biochemical pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl dihydrogen triphosphate apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it particularly valuable in research and pharmaceutical applications .

Properties

Molecular Formula

C12H14N5Na2O13P3

Molecular Weight

575.17 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C12H16N5O13P3.2Na/c18-8-6(3-27-32(23,24)30-33(25,26)29-31(20,21)22)28-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H,25,26)(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1

InChI Key

RGJZBNPRRVQVDH-CMUBXXRSSA-L

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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